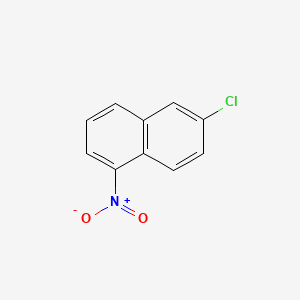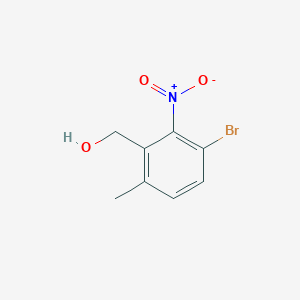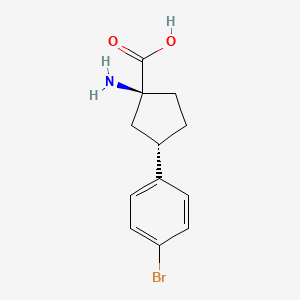![molecular formula C9H6N2O3 B13026901 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid typically involves the condensation of o-phenylenediamine with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid.
Reduction: Reduction of the compound can lead to the formation of benzimidazole-2-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzimidazole-2-carboxylic acid.
Reduction: Benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: It is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, which can lead to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid can be compared with other benzimidazole derivatives such as:
Benzimidazole-2-carboxylic acid: Similar in structure but lacks the oxo group.
Benzimidazole-2-methanol: Similar in structure but has a hydroxyl group instead of the oxo group.
Benzimidazole-2-thiol: Contains a thiol group instead of the oxo group.
The uniqueness of this compound lies in its oxoacetic acid moiety, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C9H6N2O3 |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-(3H-benzimidazol-5-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8(9(13)14)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H,13,14) |
InChI-Schlüssel |
VYHYDFAUPBDVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)C(=O)O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13026877.png)

![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)


![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
